molecular formula C19H17BrO5 B2864859 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 921155-50-2

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2864859
CAS No.: 921155-50-2
M. Wt: 405.244
InChI Key: UKBDYJRTNBOXHN-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene core . Subsequent functionalization steps introduce the bromoethoxy and dimethoxyphenyl groups through nucleophilic substitution and electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the bromoethoxy and dimethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one include other chromene derivatives with different substituents. These compounds share the chromene core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Some examples of similar compounds include:

  • 7-(2-chloroethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
  • 7-(2-iodoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
  • 7-(2-bromoethoxy)-3-(2,4-dimethoxyphenyl)-4H-chromen-4-one

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to other chromene derivatives.

Properties

IUPAC Name

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBDYJRTNBOXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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